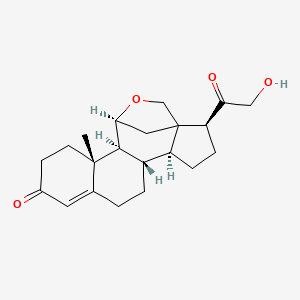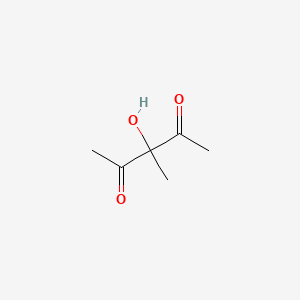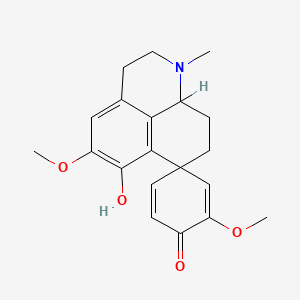![molecular formula C19H18Cl3NO4 B1205692 3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride CAS No. 121211-14-1](/img/structure/B1205692.png)
3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride is a derivative of 9,10-anthracenedione, which is a quinonic compound This compound is notable for its applications in various fields, including its use as a dye and its potential biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-anthracenedione derivatives typically involves the functionalization of the anthracenedione core One common method is the reaction of 9,10-anthracenedione with appropriate amines under controlled conditions
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The anthracenedione core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the quinonic structure to hydroquinone derivatives.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield hydroquinone derivatives.
科学研究应用
9,10-Anthracenedione derivatives, including 3-((bis(2-chloroethyl)amino)methyl)-1,8-dihydroxy-, hydrochloride (1:1), have been extensively studied for their biological activities. These compounds have shown potential in:
Chemistry: Used as intermediates in the synthesis of dyes and pigments.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their anticancer properties, particularly due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating activity.
Industry: Utilized in the production of dyes and as analytical reagents.
作用机制
The mechanism of action of 9,10-anthracenedione derivatives in biological systems often involves the interaction with DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylating activity is a key factor in the compound’s anticancer properties.
相似化合物的比较
Similar Compounds
Mitoxantrone: Another 9,10-anthracenedione derivative with anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar quinonic structure and anticancer activity.
Daunorubicin: Similar to doxorubicin, used in cancer treatment.
Uniqueness
The uniqueness of 9,10-anthracenedione, 3-((bis(2-chloroethyl)amino)methyl)-1,8-dihydroxy-, hydrochloride (1:1) lies in its specific functional groups, which confer distinct chemical and biological properties. The bis(2-chloroethyl)amino group is particularly significant for its alkylating activity, making this compound a valuable candidate for further research in medicinal chemistry.
属性
CAS 编号 |
121211-14-1 |
|---|---|
分子式 |
C19H18Cl3NO4 |
分子量 |
430.7 g/mol |
IUPAC 名称 |
3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C19H17Cl2NO4.ClH/c20-4-6-22(7-5-21)10-11-8-13-17(15(24)9-11)19(26)16-12(18(13)25)2-1-3-14(16)23;/h1-3,8-9,23-24H,4-7,10H2;1H |
InChI 键 |
VHTAXVLUEFVDMK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CN(CCCl)CCCl.Cl |
规范 SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CN(CCCl)CCCl.Cl |
Key on ui other cas no. |
121211-14-1 |
同义词 |
3-bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone SK 31662 SK-31662 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















